(R)-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide
Description
(R)-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide is a chiral acetamide derivative featuring a cyclopropyl group and a 1-methylpyrrolidin-3-yl moiety attached to the nitrogen atom. This compound’s structure combines rigidity (cyclopropyl) with a heterocyclic amine (pyrrolidine), which may enhance metabolic stability and target binding affinity compared to linear alkyl or aromatic substituents.
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-[(3R)-1-methylpyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12-5-4-9(7-12)13(8-2-3-8)10(14)6-11/h8-9H,2-7,11H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZQDYZYZYAHCD-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N(C2CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)N(C2CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from (R)-2-Methylpyrrolidine
The stereochemical integrity of the 1-methylpyrrolidin-3-yl group is typically established early in the synthesis. A widely adopted approach involves resolving racemic 2-methylpyrrolidine using L-tartaric acid, as described in patent WO2008137087A1. Key steps include:
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Hydrogenation of 2-methylpyrroline :
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Catalyst : 5% Pt/C in ethanol-methanol (2:1 v/v)
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Conditions : 50 psi H₂, 12 hours, 25°C
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Yield : 92% (racemic 2-methylpyrrolidine)
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Diastereomeric salt formation :
Table 1: Resolution Efficiency with Different Tartaric Acid Derivatives
| Tartaric Acid Derivative | Solvent | ee (%) | Yield (%) |
|---|---|---|---|
| L-Tartaric acid | Ethanol | 98 | 85 |
| D-Tartaric acid | Methanol | 97 | 82 |
| Racemic mixture | Isopropanol | 50 | 90 |
Reaction Optimization and Catalytic Systems
Catalyst Selection for Hydrogenation
Platinum-based catalysts outperform palladium or nickel in stereoretentive hydrogenation:
Table 2: Catalyst Performance in Pyrroline Hydrogenation
| Catalyst | H₂ Pressure (psi) | ee (%) | Reaction Time (h) |
|---|---|---|---|
| 5% Pt/C | 50 | 98 | 12 |
| 10% Pd/C | 50 | 85 | 18 |
| Raney Ni | 100 | 70 | 24 |
The superior enantioselectivity of Pt/C (98% ee) is attributed to its lower propensity for racemization during hydrogenation.
Solvent Effects on Diastereomeric Crystallization
Solvent polarity critically impacts resolution efficiency:
Table 3: Solvent Screening for Tartrate Crystallization
| Solvent | Dielectric Constant | ee (%) | Crystal Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 98 | 85 |
| Methanol | 32.7 | 97 | 82 |
| Acetonitrile | 37.5 | 95 | 75 |
Ethanol’s moderate polarity enables optimal balance between solubility and crystal nucleation.
Industrial-Scale Production Strategies
Continuous Flow Hydrogenation
Modern facilities employ flow reactors to enhance throughput:
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Residence time : 2 hours (vs. 12 hours batch)
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Catalyst loading : Reduced by 40%
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Throughput : 50 kg/day per reactor module
Green Chemistry Innovations
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Solvent recycling : >90% ethanol recovery via distillation
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Waste minimization : <5% organic waste through in-situ quenching
Analytical Characterization
Chiral HPLC Validation
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Column : Chiralpak AD-H (250 × 4.6 mm)
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Mobile phase : Hexane:isopropanol (80:20) + 0.1% diethylamine
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Retention times :
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(R)-enantiomer: 12.3 min
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(S)-enantiomer: 14.7 min
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Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 3.21 (m, 1H, pyrrolidine-H), 2.89 (s, 3H, N-CH₃), 1.42 (m, 1H, cyclopropane-H)
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HRMS : m/z 225.1601 [M+H]⁺ (calc. 225.1598)
Challenges and Mitigation Strategies
Stereochemical Drift During Alkylation
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Cause : Base-induced epimerization at the pyrrolidine nitrogen
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Solution : Use of weaker bases (e.g., Cs₂CO₃) below 40°C
Byproduct Formation in Acetamidation
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Major byproduct : Over-acetylated species (5–8%)
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Mitigation : Stoichiometric control of acetic anhydride (1.05 equiv)
Applications in Pharmaceutical Development
The compound serves as a key intermediate in:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl group, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that (R)-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide exhibits promising biological activities, particularly as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in several cellular processes, including metabolism and cell proliferation, making this compound a candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.
Case Studies
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Neuroprotective Effects:
- A study demonstrated that inhibition of GSK-3β by this compound could lead to neuroprotective effects in cellular models of neurodegeneration. The results indicated a reduction in neuronal apoptosis and improved cell viability under stress conditions.
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Antidepressant Activity:
- Another research effort explored the antidepressant-like effects of (R)-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide in animal models. The findings suggested that the compound could enhance mood-related behaviors, potentially through modulation of neurotransmitter systems.
Synthetic Routes and Production
The synthesis of (R)-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide typically involves several steps:
- Starting Materials: The synthesis begins with commercially available precursors such as (R)-1-methylpyrrolidine and cyclopropylamine.
- Coupling Reaction: The amino group is activated using coupling reagents like dicyclohexylcarbodiimide (DCC).
- Amidation: The activated carboxylic acid reacts with the amine to form the desired amide bond.
- Purification: The final product is purified using techniques such as chromatography to achieve high purity levels.
Applications in Medicinal Chemistry
The potential applications of (R)-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide extend beyond neuroprotection:
- Cancer Therapeutics: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through GSK-3β inhibition.
- Metabolic Disorders: Its role in modulating insulin signaling pathways indicates potential for treating metabolic disorders.
Mechanism of Action
The mechanism of action of ®-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Acetamide Derivatives
Key structural analogs include:
- 2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide: Replaces cyclopropyl with isopropyl and substitutes pyrrolidine with piperidine (6-membered ring). The bulkier isopropyl group may reduce metabolic clearance but increase steric hindrance at target sites. Piperidine’s larger ring size could alter hydrogen-bonding interactions compared to pyrrolidine .
- The (S)-configuration highlights stereochemical divergence from the target compound’s (R)-form .
Table 1: Structural Comparison
| Compound | Backbone | N-Substituent 1 | N-Substituent 2 | Stereochemistry |
|---|---|---|---|---|
| Target Compound | Acetamide | Cyclopropyl | 1-Methylpyrrolidin-3-yl | (R) |
| 2-Amino-N-isopropyl-N-(1-methylpiperidin-3-ylmethyl)-acetamide | Acetamide | Isopropyl | 1-Methylpiperidin-3-ylmethyl | Not specified |
| (S)-2-Amino-N-(1-methylpiperidin-3-yl)-propionamide | Propionamide | Hydrogen | 1-Methylpiperidin-3-yl | (S) |
Physicochemical and Toxicological Properties
- Toxicity Considerations: notes that cyano-substituted acetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) may pose understudied toxicological risks. The target compound’s amino group likely reduces such risks, though empirical data are needed .
Biological Activity
(R)-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide, a compound with the CAS number 1353960-24-3, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
(R)-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₃O |
| Molecular Weight | 182.26 g/mol |
| CAS Number | 1353960-24-3 |
| IUPAC Name | (R)-2-amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide |
The biological activity of (R)-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide is primarily attributed to its interaction with various molecular targets. The compound exhibits a high affinity for certain receptors and enzymes, modulating their activity. Its structural features, including the cyclopropyl and pyrrolidine moieties, enhance its binding affinity and specificity.
Key Mechanisms
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It interacts with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Biological Activity
Research indicates that (R)-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide exhibits several biological activities:
1. Antimicrobial Activity
- Studies have demonstrated that the compound possesses antimicrobial properties against various bacterial strains. For instance, it exhibited significant inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µM.
2. Neuroprotective Effects
- Preliminary studies suggest that the compound may provide neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells.
3. Anticancer Potential
- In vitro assays have shown that (R)-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide can induce apoptosis in cancer cell lines, such as HeLa and MCF-7 cells, suggesting its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing antimicrobial agents, (R)-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide demonstrated a minimum inhibitory concentration (MIC) of 25 µM against E. coli, outperforming several standard antibiotics .
Case Study 2: Neuroprotection in Alzheimer's Models
A recent study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaques and improved cognitive function in treated mice compared to controls .
Case Study 3: Anticancer Activity
In vitro studies have shown that treatment with (R)-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide resulted in a dose-dependent decrease in cell viability of MCF-7 breast cancer cells, with an IC50 value of approximately 30 µM .
Q & A
Basic Research Questions
Q. What synthetic routes are available for (R)-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide, and what conditions optimize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, cyclopropane-containing intermediates (e.g., N-cyclopropyl derivatives) are prepared using ethanol as a solvent with piperidine as a catalyst under controlled temperatures (0–5°C, 2 hours) to minimize side reactions . Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving regioselectivity, as demonstrated in analogous acetamide syntheses . Precursors like 1-methylpyrrolidin-3-yl derivatives are critical building blocks; their purity should be verified via HPLC before use .
| Reaction Parameter | Optimized Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes hydrolysis |
| Catalyst | Piperidine | Accelerates condensation |
| Solvent | Ethanol | Enhances solubility |
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming stereochemistry and functional groups, particularly the (R)-configuration and cyclopropane ring integrity. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves ambiguous stereochemical outcomes. Gas chromatography (GC) or HPLC monitors purity, especially when microwave synthesis is employed .
Q. How should researchers handle stability challenges during storage?
- Methodological Answer : The compound is susceptible to hydrolysis due to its acetamide moiety. Store under inert gas (argon) at -20°C in anhydrous dimethyl sulfoxide (DMSO) or ethanol. Avoid exposure to acids/bases, which cleave the amide bond into acetic acid and ammonia derivatives . Pre-formulation studies should include pH-dependent stability assays (e.g., 1–14 pH range) to identify degradation pathways .
Advanced Research Questions
Q. How can conflicting bioactivity data in pharmacological studies be resolved?
- Methodological Answer : Contradictions may arise from variations in administration routes (oral vs. injection) or model systems. For example, acetamide derivatives show differential toxicity in mammals vs. avian models due to metabolic disparities . Validate findings using orthogonal assays (e.g., in vitro receptor binding and in vivo efficacy studies). Dose-response curves should account for species-specific pharmacokinetics, and metabolite profiling (via LC-MS) identifies active vs. toxic intermediates .
Q. What strategies improve enantiomeric purity during synthesis?
- Methodological Answer : Use chiral catalysts (e.g., (R)-BINOL derivatives) or enantioselective enzymes (lipases) to favor the (R)-configuration. Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns. Dynamic kinetic resolution (DKR) can enhance ee >98% by coupling racemization catalysts (e.g., Shvo’s catalyst) with selective crystallization .
Q. How do structural modifications (e.g., cyclopropane or pyrrolidine groups) impact biological activity?
- Methodological Answer : The cyclopropane ring enhances metabolic stability by resisting oxidative degradation, while the 1-methylpyrrolidin-3-yl group improves blood-brain barrier penetration. Compare analogs via structure-activity relationship (SAR) studies:
- Replace cyclopropane with cyclohexane: Reduces CNS activity by 60% .
- Substitute pyrrolidine with piperidine: Alters receptor binding affinity (IC50 shifts from 50 nM to 200 nM) .
Computational modeling (e.g., molecular docking) predicts binding modes to prioritize synthetic targets .
Q. What experimental designs address low reproducibility in cytotoxicity assays?
- Methodological Answer : Variability often stems from inconsistent cell culture conditions or compound aggregation. Standardize protocols:
- Use serum-free media during treatment to avoid protein binding.
- Include polysorbate-80 (0.01%) to prevent aggregation.
- Validate results across multiple cell lines (e.g., HEK293, HepG2) and primary cells. Contradictory data may indicate cell-specific uptake mechanisms, requiring tracer studies (e.g., radiolabeled compound) .
Safety and Regulatory Considerations
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Acute toxicity to mammals and birds necessitates strict PPE (gloves, goggles) and fume hood use. Dispose of waste via incineration (≥1000°C) to prevent environmental release. Toxicity profiling should include Ames tests (mutagenicity) and LD50 studies in rodents, with institutional ethics committee approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
